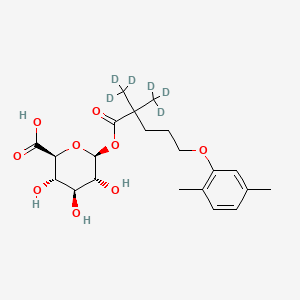

Gemfibrozil 1-O-beta-Glucuronide-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H30O9 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1/i3D3,4D3 |

InChI Key |

CJMNXSKEVNPQOK-JAJJZQMZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCCOC1=C(C=CC(=C1)C)C)(C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Methodologies of Gemfibrozil 1 O Beta Glucuronide D6

Impact on Substrate Uptake in In Vitro Models (e.g., Sandwich Cultured Human Hepatocytes, MDCK cells)

In vitro studies have demonstrated that gemfibrozil (B1671426) 1-O-beta-glucuronide inhibits the function of OATP1B1. In sandwich-cultured human hepatocytes (SCHHs), a model that mimics the in vivo liver environment, gemfibrozil 1-O-beta-glucuronide has been shown to be taken up by OATP1B1. caymanchem.com Furthermore, it inhibits the OATP1B1-mediated uptake of other substrates. caymanchem.com For instance, in Madin-Darby canine kidney (MDCK) cells engineered to express OATP1B1, gemfibrozil 1-O-beta-glucuronide inhibited the cellular uptake of valsartan (B143634) with an IC50 value of 20.4 µM. caymanchem.com

Similarly, studies with OATP2 (an alternative name for OATP1B1)-expressing cells showed that gemfibrozil 1-O-beta-glucuronide significantly inhibited the uptake of cerivastatin (B1668405), with an IC50 value of 24 µM. nih.gov These findings indicate that the glucuronide metabolite can compete with other drugs for uptake by OATP1B1, potentially leading to altered drug disposition and drug-drug interactions at the level of hepatic uptake. nih.govnih.gov

Metabolic Fate and Biotransformation of Gemfibrozil 1 O Beta Glucuronide

Enzymatic Hydroxylation and Oxidation of the Glucuronide Moiety

The journey of Gemfibrozil (B1671426) 1-O-beta-Glucuronide through the body is not a simple path of excretion. It undergoes further metabolism, primarily through the action of the Cytochrome P450 (CYP) family of enzymes, leading to the formation of various oxidative metabolites.

Role of Cytochrome P450 (CYP) Enzymes in Glucuronide Metabolism

Research has pinpointed Cytochrome P450 2C8 (CYP2C8) as a key player in the metabolism of Gemfibrozil 1-O-beta-Glucuronide. nih.govnih.govmdpi.com This is a notable finding, as CYP enzymes are typically associated with Phase I metabolism, acting on the parent drug, while glucuronidation is a Phase II process. In this case, the glucuronide conjugate itself becomes a substrate for a CYP enzyme, highlighting a less common metabolic route. acs.org

The interaction between Gemfibrozil 1-O-beta-Glucuronide and CYP2C8 is not merely a simple metabolic conversion. Studies have shown that this process leads to mechanism-based inhibition of CYP2C8. nih.govresearchgate.net This means that the metabolite, during its processing by the enzyme, forms a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. nih.govnih.gov This inactivation of a major drug-metabolizing enzyme is the primary mechanism behind the clinically significant drug-drug interactions observed with gemfibrozil. northeastern.edu The process involves the formation of a covalent bond between a benzylic carbon on the dimethylphenoxy group of the metabolite and the heme prosthetic group of the CYP2C8 enzyme. nih.govresearchgate.netnih.gov

Identification of Oxidative Metabolites of Gemfibrozil 1-O-beta-Glucuronide

The metabolism of Gemfibrozil 1-O-beta-Glucuronide by CYP2C8 results in the formation of several oxidative metabolites. These products arise from the enzymatic attack on the gemfibrozil portion of the molecule, specifically the dimethylphenoxy group.

A key transformation is the benzylic oxidation of one of the methyl groups on the dimethylphenoxy ring. nih.govresearchgate.net This enzymatic hydroxylation is the initial step in the formation of further oxidized products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been a crucial analytical tool in identifying these hydroxylated metabolites. nih.govresearchgate.net The analysis of reaction mixtures containing recombinant CYP2C8 and Gemfibrozil 1-O-beta-Glucuronide has confirmed the formation of a hydroxylated metabolite, with the oxidation occurring on the dimethylphenoxy moiety. nih.gov

Following the initial benzylic hydroxylation, which forms a benzyl (B1604629) alcohol derivative, further oxidation can occur to yield a carboxylic acid metabolite. nih.govmyskinrecipes.com The metabolite profile of Gemfibrozil 1-O-beta-Glucuronide has been shown to include two benzyl alcohol metabolites and a 4'-hydroxy-GEM-1-O-gluc metabolite. nih.govresearchgate.net More detailed studies in rats have identified a diol metabolite (where both ring methyls are hydroxylated) and an acid-alcohol derivative, where one methyl group is hydroxylated and the other is oxidized to a carboxylic acid. nih.gov The structural elucidation of these metabolites has been achieved through a combination of techniques including high-pressure liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Formation of Covalently Bound Protein Adducts

A significant consequence of the metabolic activation of Gemfibrozil 1-O-beta-Glucuronide is the formation of covalent adducts with proteins. This occurs when the reactive intermediate generated during CYP2C8 metabolism binds to proteins, altering their structure and function.

Detection and Characterization of Gemfibrozil-Protein Adducts in Biological Matrices

The formation of gemfibrozil-protein adducts has been demonstrated in vivo. Studies in rats administered with gemfibrozil have shown the presence of these adducts in various biological matrices, including plasma, liver, kidney, and heart. mdpi.com Plasma was found to be the most significant site for the formation of these adducts. mdpi.com

The detection and characterization of these adducts have relied on a variety of analytical methods. Early studies utilized radiolabeled gemfibrozil to trace its binding to proteins. mdpi.com More modern and sensitive techniques involve mass spectrometry-based approaches. drugbank.com These methods allow for the identification of the specific proteins that are modified and, in some cases, the precise amino acid residues to which the drug is bound. For instance, LC-MS/MS can be used to analyze proteins isolated from biological samples to detect the mass shift indicative of a covalent modification by the gemfibrozil metabolite.

The table below summarizes the key findings regarding the pharmacokinetics of gemfibrozil-protein adducts in rats.

| Biological Matrix | Steady-State Adduct Concentration (ng/mg protein) (Mean ± SE) | Adduct Half-Life (days) |

| Plasma | 31.40 ± 2.40 | 3.1 |

| Kidney | 2.13 ± 0.11 | > 30 |

| Liver | 0.89 ± 0.35 | > 30 |

| Heart | 0.95 ± 0.07 | > 30 |

Data from Sallustio, B. C., & Foster, D. J. (1995). Drug metabolism and disposition, 23(9), 892-899. mdpi.com

-d6

Gemfibrozil 1-O-beta-glucuronide, a major metabolite of the lipid-lowering agent gemfibrozil, undergoes further metabolic processing that leads to significant and complex interactions with drug-metabolizing enzymes. This biotransformation is a critical area of study, as it converts the glucuronide into a reactive species with the ability to irreversibly inhibit key enzymes involved in drug metabolism.

Heme Alkylation as a Consequence of Glucuronide Bioactivation

The bioactivation of Gemfibrozil 1-O-beta-glucuronide is a crucial event that results in the alkylation of the heme prosthetic group within cytochrome P450 enzymes, specifically CYP2C8. nih.gov This process is not a direct action of the glucuronide itself but rather a consequence of its metabolism by the very enzyme it ultimately inhibits.

Research has demonstrated that Gemfibrozil 1-O-beta-glucuronide acts as a mechanism-based inhibitor of P450 2C8. nih.gov This means that the enzyme processes the glucuronide, leading to the formation of a reactive intermediate that then covalently binds to and inactivates the enzyme. This irreversible inactivation is a direct result of the bioactivation of the glucuronide. nih.gov

The metabolic process is initiated by the benzylic oxidation of the Gemfibrozil 1-O-beta-glucuronide molecule by P450 2C8. nih.gov This oxidation occurs on the 2',5'-dimethylphenoxy group of the compound. This initial step is critical, as it generates a benzyl radical intermediate. This highly reactive intermediate can then covalently bind to the heme of P450 2C8, a process known as heme alkylation. nih.gov This covalent modification of the enzyme's essential heme component leads to its irreversible inhibition.

Further evidence for this mechanism comes from the identification of specific metabolites formed during this process. Studies have identified two benzyl alcohol metabolites and a 4'-hydroxy-Gemfibrozil-1-O-glucuronide metabolite, indicating that the oxidative metabolism is localized to the 2',5'-dimethylphenoxy group. nih.gov The formation of these metabolites is consistent with the proposed mechanism of benzylic oxidation leading to a reactive intermediate.

The inactivation of CYP2C8 by Gemfibrozil 1-O-beta-glucuronide is a time-dependent process that requires the presence of NADPH, a necessary cofactor for cytochrome P450 activity. nih.gov The kinetic parameters for this inactivation have been determined, providing quantitative insight into the potency of the glucuronide as a mechanism-based inhibitor.

Table 1: Kinetic Parameters for the Inactivation of CYP2C8 by Gemfibrozil 1-O-beta-Glucuronide

| Parameter | Value | Reference |

| KI | 20 to 52 µM | nih.gov |

| kinact | 0.21 min-1 | nih.gov |

| IC50 (pre-incubation) | 24 µM | nih.gov |

| IC50 (30-min pre-incubation with NADPH) | 1.8 µM | nih.gov |

KI represents the inhibitor concentration that supports half the maximal rate of enzyme inactivation. kinact is the maximal rate of inactivation. IC50 is the half maximal inhibitory concentration.

Investigating the Regiospecificity of Covalent Adduct Formation (e.g., gamma-meso position of heme)

Detailed investigations have sought to pinpoint the precise location of the covalent bond between the bioactivated Gemfibrozil 1-O-beta-glucuronide and the heme molecule of CYP2C8. Through the use of liquid chromatography-mass spectrometry (LC/MS) analysis of reaction mixtures containing recombinant P450 2C8 and the glucuronide, researchers have confirmed that the substrate is covalently linked to the heme prosthetic group. nih.gov

The use of deuterium (B1214612) isotope effects has further elucidated that a benzylic carbon on the 2',5'-dimethylphenoxy group of Gemfibrozil 1-O-beta-glucuronide is the site of covalent attachment to the heme. nih.gov While the exact regiospecificity of this addition to the heme group has not been definitively confirmed through experimental means, computational modeling studies have provided strong evidence for a particular site of modification. nih.gov

These computational models suggest that the gamma-meso position of the heme is the most probable site of alkylation by the benzyl radical intermediate of Gemfibrozil 1-O-beta-glucuronide. nih.gov The formation of this adduct at the gamma-meso position of heme is believed to be the ultimate cause of the mechanism-based inhibition of P450 2C8. This covalent modification restricts the access of other substrates to the catalytic iron center of the enzyme, thereby preventing its normal metabolic function. nih.gov

The proposed mechanism involves the oxidation of Gemfibrozil 1-O-beta-glucuronide to a benzyl radical intermediate which then, instead of undergoing further oxidation (oxygen rebound), adds to the gamma-meso position of the heme. nih.gov This specific and targeted modification of the heme group underscores the intricate and highly specific nature of the bioactivation and subsequent inactivation process.

Enzymatic and Transporter Interactions of Gemfibrozil 1 O Beta Glucuronide D6 and Its Unlabeled Analog

Inhibition of Organic Anion Transporting Polypeptide 1B1 (OATP1B1)

Role in Modulating Hepatic Disposition of Substrates

Gemfibrozil (B1671426) 1-O-β-Glucuronide plays a significant role in modulating the hepatic disposition of various drug substrates, primarily through the potent inhibition of key hepatic uptake transporters. tandfonline.com This action can alter the pharmacokinetics of co-administered drugs by reducing their entry into hepatocytes from the bloodstream, thereby increasing their plasma concentrations. solvobiotech.com

The primary transporter affected is the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), also known as OATP2 or SLCO1B1. solvobiotech.comnih.gov This transporter is crucial for the hepatic uptake of numerous endogenous compounds and xenobiotics, including many statins. solvobiotech.comnih.gov Research has demonstrated that Gemfibrozil 1-O-β-Glucuronide is a more potent inhibitor of OATP1B1 than the parent drug, gemfibrozil. nih.govresearchgate.net For instance, it significantly inhibited the OATP1B1-mediated uptake of cerivastatin (B1668405) and pravastatin (B1207561). nih.govnih.gov The inhibition of OATP1B1 by the glucuronide metabolite is a key factor in the drug-drug interaction observed between gemfibrozil and certain statins. solvobiotech.comresearchgate.net

Studies using OATP1B1-expressing cells and human hepatocytes have quantified this inhibitory effect. The inhibition constant (Kᵢ) for the glucuronide against OATP1B1-mediated pravastatin uptake was found to be 7.6 µM in expressing oocytes and 15.7 µM in human hepatocytes. nih.gov For cerivastatin uptake via OATP2 (OATP1B1), the half-maximal inhibitory concentration (IC₅₀) for the glucuronide was 24 µM. nih.gov It also inhibits the cellular uptake of valsartan (B143634) in cells expressing OATP1B1 with an IC₅₀ of 20.4 µM. caymanchem.com

In addition to OATP1B1, Gemfibrozil 1-O-β-Glucuronide has been shown to inhibit other transporters, such as the Organic Anion Transporter 3 (OAT3), which is primarily involved in renal transport. nih.govmdpi.com The combined inhibition of hepatic uptake transporters like OATP1B1 and metabolic enzymes like CYP2C8 creates a complex mechanism for drug-drug interactions, where the glucuronide metabolite is the main perpetrator. solvobiotech.comnih.gov

The hepatic transport of Gemfibrozil 1-O-β-Glucuronide itself is carrier-mediated. nih.govnih.gov Studies in perfused rat livers demonstrated that its sinusoidal uptake and canalicular transport could be inhibited by other organic anions, confirming its interaction with hepatic transport systems. nih.gov

| Transporter | Substrate | System | Inhibitor | Inhibition Value (µM) | Type |

| OATP1B1 | Pravastatin | Xenopus laevis oocytes | Gemfibrozil 1-O-β-Glucuronide | 7.6 | Kᵢ |

| OATP1B1 | Pravastatin | Human Hepatocytes | Gemfibrozil 1-O-β-Glucuronide | 15.7 | Kᵢ |

| OATP1B1 | Cerivastatin | OATP2-expressing cells | Gemfibrozil 1-O-β-Glucuronide | 24 | IC₅₀ |

| OATP1B1 | Valsartan | MDCK cells expressing OATP1B1 | Gemfibrozil 1-O-β-Glucuronide | 20.4 | IC₅₀ |

Data sourced from multiple studies. nih.govnih.govcaymanchem.com

Broader Spectrum of Enzyme Inhibition (e.g., CYP3A4, other CYP2C subfamily isoforms)

While Gemfibrozil 1-O-β-Glucuronide is renowned as a potent and selective mechanism-based inhibitor of Cytochrome P450 2C8 (CYP2C8), its activity against other CYP isoforms has also been investigated to understand its full interaction profile. nih.govnih.govpharmgkb.org The glucuronidation of gemfibrozil paradoxically converts it from a compound that more potently inhibits CYP2C9 in vitro to a metabolite that is a highly selective and potent inactivator of CYP2C8 in vivo. nih.govresearchgate.net

Research evaluating the inhibitory effects of Gemfibrozil 1-O-β-Glucuronide across a panel of major drug-metabolizing CYP enzymes revealed a high degree of selectivity for CYP2C8. nih.gov The inhibitory potency against other isoforms, including those in the CYP2C subfamily and CYP3A4, is substantially weaker. nih.govnih.gov

CYP2C Subfamily (CYP2C9, CYP2C19): The parent compound, gemfibrozil, is a more potent inhibitor of CYP2C9 (IC₅₀ of 30 µM) than CYP2C8. nih.govresearchgate.net In contrast, Gemfibrozil 1-O-β-Glucuronide is a much weaker inhibitor of CYP2C9. nih.gov While gemfibrozil shows inhibitory activity towards CYP2C9 (Kᵢ of 5.8 µM) and CYP2C19 (Kᵢ of 24 µM), its glucuronide metabolite does not share this profile and is instead directed strongly towards CYP2C8. nih.gov

CYP3A4: The inhibitory effect of Gemfibrozil 1-O-β-Glucuronide on CYP3A4, another major enzyme in drug metabolism, is minimal. nih.gov Studies examining the metabolism of cerivastatin, which is metabolized by both CYP2C8 and CYP3A4, found that the glucuronide potently inhibited the CYP2C8-mediated pathway but had negligible effects on the CYP3A4-mediated pathway. nih.govmdpi.com One study reported an IC₅₀ value of 243 µM for the glucuronide against CYP3A4-mediated metabolism, which is more than 50-fold higher than its IC₅₀ against CYP2C8, indicating a very weak interaction. medchemexpress.com

This high selectivity is central to the clinical drug-drug interactions associated with gemfibrozil, which are almost exclusively related to the potent, mechanism-based inactivation of CYP2C8 by its 1-O-β-glucuronide metabolite. mdpi.comnih.gov The inactivation of CYP2C8 proceeds via the formation of a benzyl (B1604629) radical intermediate from the glucuronide, which then forms a covalent bond with the enzyme's heme group, leading to irreversible inhibition. nih.govacs.org

| Enzyme | Inhibitor | Inhibition Value (µM) | Type | Notes |

| CYP2C8 | Gemfibrozil 1-O-β-Glucuronide | 1.8 - 4.1 | IC₅₀ | Potent, mechanism-based inhibition. nih.govresearchgate.netmedchemexpress.com |

| CYP2C9 | Gemfibrozil (parent) | 5.8 | Kᵢ | Parent drug is a potent inhibitor. nih.gov |

| CYP2C9 | Gemfibrozil (parent) | 30 | IC₅₀ | nih.govresearchgate.net |

| CYP2C19 | Gemfibrozil (parent) | 24 | Kᵢ | Moderate inhibition by parent drug. nih.gov |

| CYP3A4 | Gemfibrozil 1-O-β-Glucuronide | 243 | IC₅₀ | Minimal/weak inhibition. nih.govmedchemexpress.com |

Analytical and Bioanalytical Methodologies Utilizing Gemfibrozil 1 O Beta Glucuronide D6

Application as an Internal Standard in Quantitative Bioanalysis

Gemfibrozil (B1671426) 1-O-beta-Glucuronide-d6 is instrumental in quantitative bioanalysis, particularly in methods developed for determining the concentrations of gemfibrozil and its primary metabolite, Gemfibrozil 1-O-beta-Glucuronide, in biological samples like plasma. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of Gemfibrozil and Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. scioninstruments.com In the analysis of gemfibrozil and its metabolites, LC-MS/MS methods are frequently employed. researchgate.netnih.gov

A key aspect of robust LC-MS/MS-based bioanalytical methods is the use of an internal standard to account for variability during sample preparation and analysis. scioninstruments.comaptochem.com Gemfibrozil 1-O-beta-Glucuronide-d6, along with its parent analogue Gemfibrozil-d6, serves as an ideal internal standard for the quantification of gemfibrozil and its glucuronide metabolite. researchgate.net This is because stable isotope-labeled internal standards are considered the "gold standard" for mitigating the impact of matrix effects on analytical results. nih.gov

In a typical workflow, a known amount of the deuterated internal standard is added to the biological sample (e.g., plasma) before extraction. nih.gov The sample then undergoes a preparation process, such as protein precipitation, to remove interfering substances. nih.gov Subsequently, the extract is injected into the LC-MS/MS system. The analyte and the internal standard are separated chromatographically and then detected by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, the concentration of the analyte in the original sample can be accurately determined. clearsynth.com

Notably, during the analysis of gemfibrozil, the glucuronide metabolite can sometimes undergo in-source dissociation in the mass spectrometer's electrospray ionization (ESI) source, leading to the formation of a gemfibrozil peak. researchgate.net The use of Gemfibrozil-d6 as an internal standard helps to normalize and accurately quantify the parent gemfibrozil concentration even in the presence of this phenomenon. researchgate.net

Method Validation Parameters

For any quantitative bioanalytical method to be considered reliable, it must undergo rigorous validation. This process assesses several key parameters to ensure the method's performance. For LC-MS/MS methods quantifying gemfibrozil, these parameters include:

Sensitivity: The sensitivity of a method is defined by its lower limit of quantitation (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For gemfibrozil analysis in human plasma using LC-MS, an LLOQ of 0.5 µg/mL has been reported. nih.govnih.gov Another study reported an even lower detection limit (LOD) of 0.5 ng/ml and a quantitation limit (LOQ) of 1.0 ng/ml. japsonline.com

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV). For gemfibrozil assays, intra-assay precision has been reported to be between 1.6% and 10.7%, while inter-assay precision ranged from 4.4% to 7.8%. nih.govnih.gov

Accuracy: Accuracy is the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is often expressed as the percentage of the nominal concentration. For gemfibrozil, intra-assay accuracy has been shown to be within 85.6% to 108.7% of the expected value, and inter-assay accuracy was between 89.4% and 104.0%. nih.govnih.gov Another study reported accuracy between 94.03% and 100.02%. japsonline.com

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear concentration range for gemfibrozil in human plasma has been established between 0.5 and 50 μg/mL, with a correlation coefficient (r²) typically between 0.9983 and 0.9998. nih.gov Another method was validated in the range of 1–50 ng/ml with a correlation coefficient of 0.999. japsonline.com

Table 1: Method Validation Parameters for Gemfibrozil Quantification

| Parameter | Reported Value | Source(s) |

| Sensitivity (LLOQ) | 0.5 µg/mL | nih.govnih.gov |

| 1.0 ng/mL | japsonline.com | |

| Precision (Intra-assay) | 1.6% - 10.7% | nih.govnih.gov |

| Precision (Inter-assay) | 4.4% - 7.8% | nih.govnih.gov |

| Accuracy (Intra-assay) | 85.6% - 108.7% | nih.govnih.gov |

| Accuracy (Inter-assay) | 89.4% - 104.0% | nih.govnih.gov |

| 94.03% - 100.02% | japsonline.com | |

| Linearity Range | 0.5 - 50 µg/mL | nih.gov |

| 1 - 50 ng/mL | japsonline.com | |

| Correlation Coefficient (r²) | 0.9983 - 0.9998 | nih.gov |

| 0.999 | japsonline.com |

Advantages of Isotopic Labeling for Mitigating Matrix Effects and Enhancing Reproducibility

The use of stable isotope-labeled internal standards, such as this compound, offers significant advantages in bioanalysis, primarily in mitigating matrix effects and enhancing the reproducibility of the method. scioninstruments.comwaters.com

Matrix effects are a common challenge in LC-MS/MS analysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte, leading to ion suppression or enhancement. scioninstruments.comwaters.com This can result in inaccurate and imprecise quantification.

The key advantages of using a deuterated internal standard like this compound include:

Similar Physicochemical Properties: A stable isotope-labeled internal standard is chemically almost identical to the analyte. scioninstruments.com This means it will have very similar extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. aptochem.com

Co-elution with the Analyte: Ideally, the isotopically labeled internal standard co-elutes with the unlabeled analyte. aptochem.com This ensures that both the analyte and the internal standard experience the same degree of matrix effects at the same time. cerilliant.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively canceled out.

Improved Accuracy and Precision: By compensating for matrix effects and other sources of variability during sample preparation and analysis, the use of a deuterated internal standard significantly improves the accuracy and precision of the quantitative results. clearsynth.comnih.gov

Enhanced Reproducibility: The ability to correct for variations between different samples and different analytical runs leads to more robust and reproducible methods. clearsynth.com This is crucial for reliable pharmacokinetic and drug metabolism studies.

While highly effective, it is important to note that the use of a stable isotope-labeled internal standard does not always guarantee complete elimination of matrix effect-related issues. waters.com Factors such as the position and stability of the isotopic label and the potential for chromatographic separation between the labeled and unlabeled compounds (the "isotope effect") need to be considered during method development. waters.com

Advanced Mass Spectrometry Techniques for Metabolite Identification

Beyond quantitative analysis, advanced mass spectrometry techniques are employed for the identification and structural elucidation of drug metabolites. This compound can also play a role in these methodologies.

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.govnih.gov This capability is invaluable for identifying unknown metabolites. By comparing the accurate mass of a potential metabolite with theoretical masses of possible biotransformation products, researchers can confidently propose its structure. nih.gov HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions), which is a significant advantage over lower-resolution mass spectrometers. nih.gov

Stable Isotope Labeling-Assisted Metabolite Probing (SILAMS) for High-Throughput Screening

Stable Isotope Labeling-Assisted Metabolite Probing (SILAMS) is a powerful strategy for the high-throughput screening and identification of drug metabolites. uky.edu This approach often involves administering a mixture of the unlabeled drug and its stable isotope-labeled counterpart to a biological system (e.g., in vitro incubation or in vivo study). youtube.com The mass spectrometer is then used to look for characteristic isotopic doublets or patterns in the resulting data.

The presence of a specific mass difference between the unlabeled and labeled peaks confirms that a detected compound is a drug-related metabolite. nih.gov This technique significantly simplifies the complex data generated in metabolomics studies by allowing for the rapid differentiation of drug metabolites from endogenous molecules. nih.gov While direct evidence for the use of this compound in a SILAMS workflow for gemfibrozil metabolite profiling is not explicitly detailed in the provided search results, the principles of SILAMS are broadly applicable to drug metabolism studies. The use of a deuterated standard like Gemfibrozil-d6 in conjunction with the unlabeled drug would facilitate the identification of all metabolites, including the glucuronide conjugate and any subsequent metabolites thereof.

Crystallographic Analysis for Positional Isomer Identification

Crystalline Sponge Method for Comprehensive Metabolite Structure Elucidation

The Crystalline Sponge Method represents a revolutionary advance in single-crystal X-ray diffraction (SCD), circumventing the often-insurmountable challenge of growing single crystals of the analyte itself. medchemexpress.comu-tokyo.ac.jp This technique employs a pre-formed porous crystalline framework, or "sponge," which absorbs and orients small molecules from a solution into its ordered, three-dimensional lattice. u-tokyo.ac.jpnih.gov Once the analyte, in this case, a gemfibrozil metabolite, is trapped within the sponge's pores, its structure can be determined using conventional X-ray crystallography as if it were a single crystal. u-tokyo.ac.jp

This method is particularly advantageous in drug metabolism studies where metabolites are often generated in minute quantities, typically on the nanogram to microgram scale, from in vitro systems like human liver microsomes. rsc.orgmerckgroup.com Such small amounts are generally insufficient for traditional analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, which requires significantly more material for complete structural elucidation. rsc.org The Crystalline Sponge Method, however, can provide unambiguous structural information, including absolute stereochemistry, from just a few micrograms of a purified sample. rsc.orgmerckgroup.com

Research on gemfibrozil has demonstrated the exceptional capability of this method. Scientists were able to elucidate the complete molecular structures of several Phase I and Phase II metabolites of gemfibrozil, including the acyl glucuronide, Gemfibrozil 1-O-beta-Glucuronide. nih.gov This was a significant achievement as it provided the first X-ray crystal structure of an acyl glucuronide metabolite of gemfibrozil. nih.gov

While the Crystalline Sponge Method itself is a qualitative technique for determining structure, the process of isolating and quantifying the target metabolite from a complex biological matrix relies heavily on quantitative methods like liquid chromatography-mass spectrometry (LC/MS). In these quantitative analyses, a stable isotope-labeled internal standard, such as This compound , is essential. nih.govclearsynth.com The deuterated standard, which is chemically identical to the analyte but has a higher mass, is added in a known amount to the sample. clearsynth.com It co-elutes with the non-deuterated metabolite and helps to correct for variations in sample preparation and instrument response, thereby ensuring the accurate quantification necessary to proceed with advanced structural analysis. nih.govclearsynth.com

Table 1: Comparison of Analytical Methods for Metabolite Structural Elucidation

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) | Crystalline Sponge Method (CSM) |

| Primary Function | Separation and mass detection; fragmentation suggests structure | Provides detailed structural information, including connectivity | Absolute 3D structure determination |

| Sample Amount | Nanogram to picogram range | Microgram to milligram range | Nanogram to microgram range |

| Crystallization | Not required | Not required | Analyte crystallization not required; uses a pre-formed crystal |

| Structural Info | Inferred from mass and fragmentation | Complete, including stereochemistry (with sufficient sample) | Complete, including absolute stereochemistry |

| Key Limitation | Does not provide definitive 3D structure or stereochemistry | Lower sensitivity; requires larger sample amounts | Requires successful soaking of the analyte into the sponge |

Utility in Determining Exact Positions of Biotransformation and Conjugation

A significant challenge in metabolite identification is determining the precise location of chemical modifications on the parent drug molecule. For glucuronidated metabolites, identifying the exact point of attachment of the glucuronic acid moiety is critical, as different positional isomers can have vastly different pharmacological and toxicological profiles. Traditional methods like LC-MS can identify the addition of a glucuronide group by a characteristic mass shift, but often struggle to definitively pinpoint the conjugation site, especially in molecules with multiple potential attachment points. nih.gov

The Crystalline Sponge Method excels in this area by providing a high-resolution, three-dimensional electron density map of the metabolite. nih.gov This allows for the unambiguous assignment of every atom in the molecule, thereby revealing the exact site of biotransformation. nih.gov In the case of gemfibrozil, this crystallographic analysis unequivocally confirmed the structure as the 1-O-beta-glucuronide, where the glucuronic acid is attached to the carboxyl group of gemfibrozil. nih.gov This level of precision is crucial for understanding the subsequent interactions of the metabolite, such as its role as a potent inhibitor of the CYP2C8 enzyme. medchemexpress.comnih.gov

The workflow for such an analysis can be summarized as follows:

Metabolite Generation: The parent drug (gemfibrozil) is incubated with in vitro systems (e.g., human liver S9 fractions) to produce its metabolites. nih.gov

Quantitative Analysis: The concentration of the target metabolite (Gemfibrozil 1-O-beta-Glucuronide) in the mixture is accurately determined using LC-MS, with This compound serving as the internal standard. nih.gov

Purification: The target metabolite is isolated from the mixture using techniques like high-performance liquid chromatography (HPLC). rsc.orgnih.gov

Crystallographic Analysis: The purified metabolite is soaked into the crystalline sponge, and its structure is determined by X-ray diffraction. nih.govnih.gov

This integrated approach, combining precise quantification using a deuterated standard with the powerful structural elucidation capabilities of the Crystalline Sponge Method, provides a comprehensive understanding of drug metabolism at a molecular level.

Preclinical and in Vitro Research Models for Mechanistic Studies

In Vitro Hepatic Models for Metabolic and Interaction Studies

In vitro hepatic models are indispensable tools for examining the metabolism and potential for drug interactions of gemfibrozil (B1671426) 1-O-beta-glucuronide in a controlled environment that mimics the human liver.

Human Liver Microsomes (HLM) and Recombinant Enzyme Systems

Human liver microsomes (HLM) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.gov They are extensively used to study the metabolism-dependent inhibition of CYP enzymes by gemfibrozil 1-O-beta-glucuronide. nih.gov Research has shown that while gemfibrozil itself is a more potent inhibitor of CYP2C9, its glucuronide metabolite specifically and potently inhibits CYP2C8. nih.gov

Studies using HLM have demonstrated that gemfibrozil 1-O-beta-glucuronide is a metabolism-dependent inhibitor of CYP2C8. nih.gov This means its inhibitory activity increases after it undergoes metabolic activation by the same enzyme system. For instance, the IC50 value for CYP2C8 inhibition by gemfibrozil 1-O-beta-glucuronide was found to decrease significantly after a 30-minute incubation with HLM and NADPH, a necessary cofactor for CYP activity. nih.gov The inactivation of CYP2C8 by the glucuronide proceeds with a maximal rate of inactivation (k_inact) of 0.21 min⁻¹ and an inhibitor concentration that supports half the maximal rate of enzyme inactivation (K_I) ranging from 20 to 52 μM. nih.gov

Recombinant enzyme systems, which express a single, specific drug-metabolizing enzyme, are used to pinpoint the exact enzymes responsible for the metabolism and inhibition observed in HLM. Recombinant CYP2C8 has been instrumental in confirming that it is the primary enzyme inhibited by gemfibrozil 1-O-beta-glucuronide. nih.gov Furthermore, these systems have been used to identify the metabolites formed from the glucuronide, revealing that recombinant CYP2C8 converts gemfibrozil 1-O-beta-glucuronide into a hydroxylated metabolite. nih.gov This benzylic oxidation on the dimethylphenoxy moiety of the glucuronide by CYP2C8 is a key step leading to the irreversible inhibition of the enzyme through heme alkylation. caymanchem.comnih.gov

| Compound | Enzyme | IC50 (μM) | Inhibition Type |

|---|---|---|---|

| Gemfibrozil | CYP2C9 | 30 | Direct |

| Gemfibrozil 1-O-beta-Glucuronide | CYP2C8 | 24 (without pre-incubation) | Direct |

| Gemfibrozil 1-O-beta-Glucuronide | CYP2C8 | 1.8 (with pre-incubation) | Metabolism-dependent |

| Gemfibrozil 1-O-beta-Glucuronide | CYP2C8 | 4.07 | Competitive |

| Gemfibrozil 1-O-beta-Glucuronide | CYP3A4 | 243 | - |

Cultured Hepatocytes (e.g., Sandwich Cultured Human Hepatocytes, Rat Primary Hepatocytes)

Cultured hepatocytes, particularly sandwich-cultured human hepatocytes (SCHH), provide a more physiologically relevant model than microsomes by retaining the cellular architecture and the expression of both metabolic enzymes and drug transporters. acs.orgnih.gov These models are crucial for studying the complete hepatic disposition of gemfibrozil and its glucuronide, including uptake, metabolism, and efflux. acs.org

In SCHH, the formation of gemfibrozil 1-O-beta-glucuronide from its parent compound has been characterized with affinity constants (K_m) of 7.9 and 61.4 μM. acs.orgnih.gov This model has also been instrumental in demonstrating the active uptake of the glucuronide into hepatocytes, a process mediated by organic anion transporting polypeptides (OATP) 1B1, 1B3, and 2B1. acs.orgnih.gov Gemfibrozil 1-O-beta-glucuronide, but not gemfibrozil itself, shows significant substrate affinity for these transporters. acs.orgnih.gov Furthermore, SCHH have been used to observe the biliary excretion of the glucuronide and its active basolateral efflux from preloaded hepatocytes, mediated by multidrug resistance-associated proteins (MRP) 2, 3, and 4. acs.orgnih.gov

Rat primary hepatocytes are also utilized, particularly in comparative studies to understand species differences in metabolism and transport. nih.gov For instance, studies with isolated perfused rat livers, a system that maintains the organ's architecture and blood flow, have been used to investigate the hepatic disposition of gemfibrozil 1-O-beta-glucuronide and the influence of other compounds on its transport. nih.gov

Liver S9 Fractions in Metabolite Formation Studies

Liver S9 fractions are another subcellular preparation used in metabolic studies. They contain both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities than microsomes alone. While less commonly cited specifically for gemfibrozil 1-O-beta-glucuronide-d6 in the provided context, they are a standard tool for studying the formation of various metabolites of a parent drug. For gemfibrozil, the S9 fraction would be capable of demonstrating the formation of gemfibrozil 1-O-beta-glucuronide via the action of UDP-glucuronosyltransferases (UGTs) present in the microsomal component, as well as any subsequent cytosolic metabolism.

Animal Models in Mechanistic Drug Interaction Research

Rodent Models (e.g., Rats, Mice) for Comparative Metabolic Pathways

Rats and mice are frequently used to study the comparative metabolism and pharmacokinetics of gemfibrozil and its metabolites. nih.govnih.gov These models are valuable for understanding how the disposition of gemfibrozil 1-O-beta-glucuronide might differ between species, which can have implications for extrapolating DDI risks to humans. nih.govnih.gov

For example, studies in rats have been conducted to determine the pharmacokinetics of covalently bound gemfibrozil-protein adducts, which are formed from the reactive glucuronide metabolite. nih.gov These studies have shown that plasma is the primary site for the formation of these adducts, with their elimination half-life being consistent with that of albumin. nih.gov Such research provides insights into the potential for long-lived, modified proteins that could contribute to toxicity.

Species-Related Differences in Glucuronide Exposure and Enzyme Activity Modulation

Significant species-related differences in the exposure to gemfibrozil 1-O-beta-glucuronide have been observed between humans and mice. nih.gov In humans, the molar ratio of the glucuronide to the parent drug is relatively low, around 10-15%. nih.gov In contrast, this ratio is much higher in mice, reaching approximately 91% at steady state. nih.gov This represents a 6- to 9-fold difference in relative exposure to the glucuronide metabolite. nih.gov

| Species | Molar Ratio (Glucuronide/Gemfibrozil) | Observed Effect on P450 Activity |

|---|---|---|

| Human | 10-15% | Inhibition (clinically) |

| Mouse | 91% | Net Induction |

Cellular Models for Transporter Activity Assessment (e.g., MDCK cells expressing OATP1B1)

Cellular models are indispensable tools in preclinical research for elucidating the mechanisms of drug interactions, particularly those involving membrane transporters. For Gemfibrozil 1-O-beta-Glucuronide, the primary circulating metabolite of gemfibrozil, in vitro studies utilizing cells genetically engineered to express specific transporters have been crucial in characterizing its role in drug-drug interactions (DDIs). researchgate.net These models provide a controlled environment to assess the inhibitory potential of the compound on key transporters, such as the organic anion transporting polypeptide 1B1 (OATP1B1).

While various cell lines like Madin-Darby Canine Kidney (MDCK) cells are used in transporter studies, much of the specific research on Gemfibrozil 1-O-beta-Glucuronide has employed other models, such as human embryonic kidney (HEK) 293 cells and Xenopus laevis oocytes. nih.govnih.gov These cells are transfected with the gene encoding the human OATP1B1 transporter (SLCO1B1), allowing for a direct comparison of substrate uptake between the transporter-expressing cells and control (mock-transfected) cells. nih.gov This methodology enables the precise determination of a compound's ability to inhibit the transporter-mediated uptake of known substrates.

Research has consistently demonstrated that Gemfibrozil 1-O-beta-Glucuronide is a potent inhibitor of OATP1B1. researchgate.netnih.gov In fact, studies suggest that the glucuronide metabolite is a more significant contributor to OATP1B1-mediated DDIs than the parent compound, gemfibrozil. researchgate.netnih.gov For instance, investigations using OATP1B1-expressing cells have quantified the inhibitory potency of Gemfibrozil 1-O-beta-Glucuronide against the uptake of OATP1B1 substrates like cerivastatin (B1668405) and pravastatin (B1207561). nih.govnih.gov

The inhibitory effects are typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are critical for predicting the clinical relevance of the interaction. Studies have shown that Gemfibrozil 1-O-beta-Glucuronide inhibits OATP1B1-mediated transport with Ki values that are well within the range of its observed plasma concentrations in patients, highlighting its clinical significance. nih.govnih.gov

The following table summarizes key findings from in vitro studies assessing the inhibitory effect of Gemfibrozil 1-O-beta-Glucuronide on OATP1B1 activity.

| Cellular Model | Substrate | Inhibitor | Parameter | Value (µM) |

| OATP1B1-expressing Xenopus laevis oocytes | Pravastatin | Gemfibrozil 1-O-beta-Glucuronide | Ki | 7.6 nih.gov |

| Human Hepatocytes | Pravastatin | Gemfibrozil 1-O-beta-Glucuronide | Ki | 15.7 nih.gov |

| OATP2 (OATP1B1)-expressing cells | Cerivastatin | Gemfibrozil 1-O-beta-Glucuronide | IC50 | 24 nih.gov |

These cellular assays are foundational for mechanistic pharmacokinetic models, such as physiologically based pharmacokinetic (PBPK) models, which aim to quantitatively rationalize and predict the magnitude of DDIs observed in clinical practice. researchgate.net The data generated from these in vitro systems confirm that Gemfibrozil 1-O-beta-Glucuronide is a clinically relevant inhibitor of OATP1B1, and this inhibition is a key mechanism underlying the drug interactions associated with gemfibrozil therapy. nih.govnih.gov

Advanced Mechanistic Investigations and Computational Modeling

Elucidation of Molecular Mechanisms of Enzyme Inactivation

The irreversible, time-dependent inhibition of CYP2C8 by Gemfibrozil (B1671426) 1-O-beta-Glucuronide is not caused by the metabolite in its initial state but requires metabolic activation by the target enzyme itself. nih.gov This process, known as mechanism-based inactivation, involves the formation of reactive intermediates that covalently modify the enzyme, leading to its permanent loss of function. nih.gov

Investigations into the inactivation mechanism have revealed that Gemfibrozil 1-O-beta-Glucuronide directly and irreversibly modifies the heme prosthetic group of the CYP2C8 enzyme. nih.gov The inactivation process does not appear to involve modification of the enzyme's apoprotein. The key event is the metabolic bioactivation of the glucuronide metabolite by CYP2C8, which leads to the formation of a stable covalent bond between the metabolite and the heme. nih.gov

Studies have identified that this bioactivation is limited to the 2',5'-dimethylphenoxy group of the metabolite. The resulting structure is a gemfibrozil-1-O-glucuronide-heme adduct, where the metabolite is attached to the gamma-meso position of the heme. nih.gov This adduct formation physically obstructs the active site, preventing additional substrate molecules from accessing the catalytic iron center, thereby causing irreversible inhibition. nih.gov

The formation of the heme-glucuronide adduct is preceded by the generation of a highly reactive benzyl (B1604629) radical intermediate. nih.gov The process begins with the benzylic oxidation of Gemfibrozil 1-O-beta-Glucuronide by the CYP2C8 enzyme. nih.govcaymanchem.com This oxidation step, occurring on the dimethylphenoxy moiety, creates a benzyl radical. nih.govnih.gov

This radical intermediate is a critical step in the inactivation pathway. Instead of undergoing a typical "oxygen rebound" to form a hydroxylated metabolite, the benzyl radical attacks the heme prosthetic group. nih.gov This attack leads to the alkylation of the heme at the gamma-meso carbon, forming the stable adduct and causing the irreversible inactivation of CYP2C8. nih.gov The metabolite profile following this interaction confirms the mechanism, showing the presence of benzyl alcohol metabolites that are consistent with the formation of a benzyl radical. nih.gov

| Aspect of Inactivation | Detailed Finding | Primary Consequence | Source Citation |

|---|---|---|---|

| Target of Modification | Heme prosthetic group of CYP2C8 | Permanent loss of enzyme catalytic function | nih.gov |

| Activating Process | Benzylic oxidation of the 2',5'-dimethylphenoxy group by CYP2C8 | Generation of a reactive intermediate | nih.govnih.gov |

| Key Intermediate | Benzyl radical intermediate | Evades oxygen rebound to attack the heme | nih.gov |

| Final Adduct Structure | Covalent bond between the glucuronide and the gamma-meso position of heme | Steric hindrance at the active site, blocking substrate access | nih.gov |

Computational Approaches in Predicting Biotransformation and Interactions

Computational modeling has become an indispensable tool for understanding and quantifying the complex DDIs involving gemfibrozil and its glucuronide metabolite. These approaches allow for the simulation of pharmacokinetic profiles and the prediction of interaction magnitudes, often informing clinical study design and regulatory decisions. nih.gov

While detailed crystal structures of Gemfibrozil 1-O-beta-Glucuronide bound to the active site of CYP2C8 are not the primary focus of the available literature, the kinetic parameters of this interaction have been well-characterized and are used as inputs for broader computational models. The affinity and rate of inactivation are key parameters in these models. For instance, Gemfibrozil 1-O-beta-Glucuronide was found to be a metabolism-dependent inhibitor of CYP2C8, with the concentration required for 50% inhibition (IC50) decreasing significantly after incubation with human liver microsomes and NADPH, indicating time-dependent inactivation. nih.gov

| Enzyme | Parameter | Value | Condition | Source Citation |

|---|---|---|---|---|

| CYP2C8 | IC50 | 24 µM | Direct inhibition | nih.gov |

| CYP2C8 | IC50 | 1.8 µM | After 30-min pre-incubation with HLM and NADPH | nih.gov |

| CYP2C8 | K(I) | 20 to 52 µM | Metabolism-dependent inactivation | nih.gov |

| CYP2C8 | k(inact) | 0.21 min-1 | Metabolism-dependent inactivation | nih.gov |

Physiologically based pharmacokinetic (PBPK) modeling is a powerful method for simulating the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. nih.gov For gemfibrozil, PBPK models are essential because static models that only consider the parent drug significantly underpredict the magnitude of DDIs. researchgate.net

Whole-body PBPK models have been successfully developed that incorporate both gemfibrozil and its major metabolite, Gemfibrozil 1-O-beta-Glucuronide. nih.gov These parent-metabolite models are crucial because the glucuronide is the primary contributor to the mechanism-based inactivation of CYP2C8. researchgate.netnih.gov These dynamic models can simulate concentration-time profiles in plasma and various organs, allowing for a quantitative assessment of complex interactions. nih.govnih.gov PBPK models have successfully predicted the plasma profiles of various CYP2C8 substrate drugs when co-administered with gemfibrozil, confirming that Gemfibrozil 1-O-beta-Glucuronide is the main perpetrator of the interaction. nih.govresearchgate.net Analyses suggest that the exposure levels of the glucuronide achieved in clinical settings are sufficient to cause nearly complete inactivation of CYP2C8. nih.gov

Investigation of Cross-Talk between Metabolic Enzymes and Transporters

The DDIs involving gemfibrozil are further complicated by the interplay between metabolic enzymes and drug transporters. Both gemfibrozil and Gemfibrozil 1-O-beta-Glucuronide inhibit not only CYP2C8 but also key transporters involved in drug disposition. nih.govresearchgate.net

Specifically, both the parent compound and its glucuronide metabolite are inhibitors of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and the renal transporter Organic Anion Transporter 3 (OAT3). caymanchem.comnih.govresearchgate.net OATP1B1 is critical for the hepatic uptake of many drugs, including some statins and the antidiabetic drug repaglinide (B1680517). nih.govsimulations-plus.com

Future Directions and Research Opportunities

Elucidating Novel Biotransformation Products of Gemfibrozil (B1671426) 1-O-beta-Glucuronide

While Gemfibrozil 1-O-beta-Glucuronide is known as a major metabolite, its own metabolic fate is a critical area for further investigation. Research has established that this glucuronide is not simply excreted but can undergo further biotransformation. Specifically, it is a substrate for CYP2C8, the very enzyme it inhibits. nih.govxenotech.com This interaction leads to the oxidative metabolism of the glucuronide, a process that is mechanistically linked to the irreversible inactivation of the enzyme. xenotech.comnih.gov

Studies have shown that this subsequent metabolism occurs on the dimethylphenoxy moiety of the molecule, the part furthest from the glucuronic acid. pharmgkb.org The oxidation of this group is believed to form a benzyl (B1604629) radical intermediate, which then alkylates the heme portion of the CYP2C8 enzyme, causing its inactivation. nih.gov Metabolite profiling has identified two benzyl alcohol metabolites and a 4'-hydroxy-gemfibrozil-1-O-glucuronide, confirming that oxidation is localized to the 2',5'-dimethylphenoxy group. nih.gov

Future research should focus on:

Comprehensive profiling: Utilizing high-resolution mass spectrometry and novel analytical techniques like crystalline sponge technology to identify and structurally elucidate all subsequent metabolites formed from Gemfibrozil 1-O-beta-Glucuronide in various biological systems. merckgroup.com

Reaction phenotyping: Determining the full range of enzymes, beyond CYP2C8, that may be involved in the further biotransformation of the glucuronide.

Toxicological assessment: Evaluating the potential biological activity and toxicity of these newly identified downstream metabolites.

Investigating the Role of Genetic Polymorphisms in Glucuronide Formation and its Activity

The formation and activity of Gemfibrozil 1-O-beta-Glucuronide are subject to genetic variability, which can significantly impact an individual's response to the parent drug and their susceptibility to drug interactions.

The primary enzyme responsible for the glucuronidation of gemfibrozil is UDP-glucuronosyltransferase 2B7 (UGT2B7). nih.govcaymanchem.com This enzyme is known to have genetic polymorphisms that can alter its expression and function. For instance, variations in the UGT1A1 gene, which is primarily responsible for the glucuronidation of the anti-diabetic drug repaglinide (B1680517), have been shown to significantly affect its metabolism. nih.gov Given that gemfibrozil also inhibits UGT1A1, investigating the interplay between UGT2B7 and UGT1A1 polymorphisms is crucial. nih.gov

The activity of the formed glucuronide is also influenced by genetics, particularly polymorphisms in the CYP2C8 gene. nih.gov The extent of CYP2C8 inhibition by the glucuronide can vary depending on the specific CYP2C8 allele an individual carries. This variability can alter the clearance of other drugs that are substrates of CYP2C8, such as repaglinide and cerivastatin (B1668405), leading to potentially severe adverse effects. xenotech.com

Key research opportunities include:

Genotype-phenotype correlations: Conducting clinical studies to correlate specific UGT2B7 and CYP2C8 genotypes with plasma concentrations of gemfibrozil and its glucuronide, and the magnitude of drug-drug interactions.

Functional analysis of variants: Characterizing the enzymatic activity of newly identified or rare variants of UGT2B7 and CYP2C8 in vitro to understand their impact on gemfibrozil metabolism and glucuronide-mediated inhibition.

Development of Advanced In Vitro Systems for Predicting Metabolite-Mediated Interactions

Reliably predicting the complex, metabolite-driven drug-drug interactions observed with gemfibrozil in the clinic requires advanced in vitro models that more accurately reflect human physiology. nih.gov Traditional systems like human liver microsomes (HLMs) have been instrumental but have limitations. pharmgkb.orgresearchgate.net

The interaction involving gemfibrozil is a two-step process: formation of the glucuronide by UGTs, followed by the glucuronide's inhibition of CYP2C8. pharmgkb.org Therefore, predictive models must contain the full complement of relevant, active enzymes and cofactors. More integrated systems like liver S9 fractions and suspensions of primary human hepatocytes are being used to provide a more complete picture of metabolism. nih.gov Sandwich-cultured human hepatocytes (SCHHs) have proven useful for studying the interplay between metabolism and transport, as the glucuronide is also a substrate for transporters like OATP1B1. caymanchem.com

Future development should prioritize:

3D Liver Models: Utilizing liver spheroids or organ-on-a-chip technologies that replicate the complex three-dimensional architecture and cell-cell interactions of the human liver, allowing for longer-term culture and more physiologically relevant metabolic activity.

Co-culture Systems: Developing in vitro models that include multiple cell types (e.g., hepatocytes, Kupffer cells) to investigate potential inflammatory responses or other cellular effects mediated by the reactive glucuronide.

Genotyped Hepatocytes: Employing hepatocytes from donors with specific genetic polymorphisms (e.g., CYP2C8, UGT2B7) in these advanced systems to study the impact of genetic variation on metabolite-mediated interactions in a controlled environment.

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational modeling, including physiologically-based pharmacokinetic (PBPK) modeling, is an essential tool for translating in vitro data into clinical DDI predictions. researchgate.net For gemfibrozil, these models must be refined to account for the complexities of its metabolite's actions.

A key challenge is that the parent drug, gemfibrozil, is a weaker inhibitor of CYP2C8 in vitro than its glucuronide metabolite. pharmgkb.orgresearchgate.net Therefore, models that only consider the parent drug will fail to predict the potent clinical interaction. researchgate.net Successful models must incorporate the formation of Gemfibrozil 1-O-beta-Glucuronide and its subsequent time-dependent inactivation of CYP2C8. pharmgkb.orgnih.gov

Computational docking studies have already been used to probe how the glucuronide binds within the active site of CYP2C8, suggesting an orientation that facilitates the benzylic oxidation leading to enzyme inactivation. nih.govnih.gov

Areas for refinement include:

Integrating Metabolite Kinetics: Enhancing PBPK models to dynamically simulate the formation, distribution, and elimination of Gemfibrozil 1-O-beta-Glucuronide, as well as its mechanism-based inactivation of CYP2C8.

Improving Mechanistic Understanding: Using molecular dynamics simulations and quantum mechanics calculations to further refine the understanding of the binding interaction between the glucuronide and CYP2C8 and the chemical mechanism of heme alkylation. nih.gov

Knowledge-Matching Frameworks: Employing advanced computational frameworks that can integrate diverse data sources (e.g., genomic, proteomic, metabolomic, pharmacokinetic) to build and refine models with greater predictive power for complex biological systems. osti.govresearchgate.net

By pursuing these future research directions, the scientific community can gain a more complete understanding of the role of Gemfibrozil 1-O-beta-Glucuronide in drug metabolism and interaction, ultimately leading to safer and more effective therapeutic strategies.

Q & A

Q. What strategies ensure robust validation of PBPK models for Gemfibrozil 1-O-β-Glucuronide-d6?

- Methodology : Use external datasets (e.g., 23 clinical studies spanning doses of 30–900 mg) to test model predictability. Apply goodness-of-fit criteria (e.g., fold error ≤2 for AUC and Cmax). Perform sensitivity analysis on critical parameters (e.g., UGT2B7 activity, OATP1B1 affinity) to identify uncertainty sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.